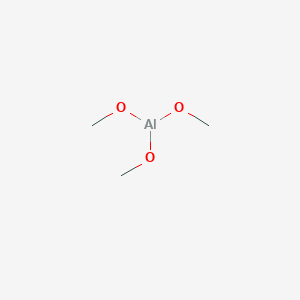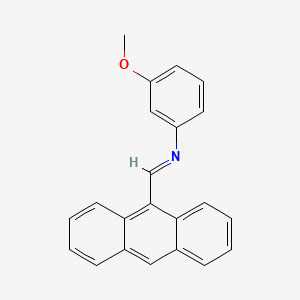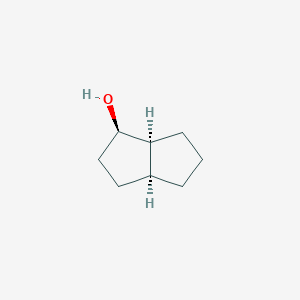
Trimethoxyaluminum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxyaluminum is an organoaluminum compound with the chemical formula Al(OCH₃)₃. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethoxyaluminum can be synthesized through the reaction of aluminum chloride with methanol. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{Al(OCH}_3\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process often includes distillation to separate the desired product from any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethoxyaluminum undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form aluminum hydroxide and methanol. [ \text{Al(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + 3 \text{CH}_3\text{OH} ]
Alcoholysis: Reacts with alcohols to form different alkoxides. [ \text{Al(OCH}_3\text{)}_3 + 3 \text{ROH} \rightarrow \text{Al(OR)}_3 + 3 \text{CH}_3\text{OH} ]
Complex Formation: Forms complexes with various ligands, which can alter its reactivity and properties.
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, alcohols, and various ligands. Reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products: The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, hydrolysis produces aluminum hydroxide and methanol, while alcoholysis produces different aluminum alkoxides.
Wissenschaftliche Forschungsanwendungen
Trimethoxyaluminum has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Material Science: Employed in the synthesis of advanced materials, such as alumina-based ceramics and coatings.
Coordination Chemistry:
Semiconductor Industry: Used in the deposition of thin films and coatings in semiconductor manufacturing.
Wirkmechanismus
The mechanism of action of trimethoxyaluminum involves its ability to form strong bonds with oxygen atoms in various substrates. This reactivity is due to the presence of the aluminum atom, which has a high affinity for oxygen. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Trimethylaluminum (Al(CH₃)₃): Another organoaluminum compound with similar reactivity but different alkyl groups.
Triethylaluminum (Al(C₂H₅)₃): Similar to trimethylaluminum but with ethyl groups instead of methyl groups.
Aluminum Ethoxide (Al(OC₂H₅)₃): Similar to trimethoxyaluminum but with ethoxide groups instead of methoxide groups.
Uniqueness: this compound is unique due to its specific reactivity with methanol and its ability to form stable complexes with various ligands. This makes it particularly useful in applications where precise control over reactivity and product formation is required.
Eigenschaften
Molekularformel |
C3H9AlO3 |
|---|---|
Molekulargewicht |
120.08 g/mol |
IUPAC-Name |
trimethoxyalumane |
InChI |
InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI-Schlüssel |
UAEJRRZPRZCUBE-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Al](OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)











![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)

